[1-(2-Bromophenyl)ethyl](methyl)amine hydrochloride
Description
1-(2-Bromophenyl)ethylamine hydrochloride is a brominated phenethylamine derivative featuring a methyl-substituted amine group and a 2-bromophenyl moiety. Its molecular formula is C₉H₁₃BrClN, with a molecular weight of 250.56 g/mol . The compound is structurally characterized by a benzene ring substituted with a bromine atom at the ortho position, an ethyl chain linking the aromatic ring to a methylamine group, and a hydrochloride salt.
Properties
IUPAC Name |
1-(2-bromophenyl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-7(11-2)8-5-3-4-6-9(8)10;/h3-7,11H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCYGFZQMKYXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)ethylamine hydrochloride typically involves the bromination of phenethylamine followed by methylation. One common method includes the reaction of 2-bromophenylacetonitrile with methylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable solvent like ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of 1-(2-Bromophenyl)ethylamine hydrochloride may involve large-scale bromination and methylation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions, leading to a variety of substituted phenethylamine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), various amines
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted phenethylamine derivatives
Scientific Research Applications
Common Reactions
The compound can undergo several chemical reactions:
- Oxidation : Can yield ketones or aldehydes.
- Reduction : Converts to primary or secondary amines.
- Substitution : The bromine atom can be replaced by other nucleophiles such as hydroxyl or alkoxy groups.
1-(2-Bromophenyl)ethyl(methyl)amine hydrochloride exhibits notable biological activities due to its structural characteristics. Compounds with similar structures often show a range of pharmacological effects, including:
- Antimicrobial Properties : Recent studies indicate significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a candidate for developing new antimicrobial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
- Neuropharmacological Effects : Preliminary studies on rodent models suggest that the compound may influence neurotransmitter systems, particularly dopamine and serotonin pathways. Increased locomotor activity observed in behavioral assays indicates potential anxiolytic effects.
Pharmaceutical Applications
The compound is being investigated for its potential therapeutic applications in drug development. Its unique structure makes it a valuable lead compound in medicinal chemistry research. Some specific areas of interest include:
- Drug Discovery : It serves as a starting material for synthesizing biologically active compounds.
- Therapeutic Investigations : Ongoing research aims to explore its efficacy and safety profiles for various medical conditions.
Case Studies
-
Neuropharmacological Evaluation :
- A study conducted on rodent models demonstrated that administration of 1-(2-Bromophenyl)ethyl(methyl)amine hydrochloride resulted in increased locomotor activity, suggesting dopaminergic stimulation. Behavioral assays indicated potential anxiolytic effects, warranting further investigation into its mechanism of action.
-
Antimicrobial Activity Assessment :
- Laboratory tests have shown that the compound exhibits strong antibacterial properties against both Gram-positive and Gram-negative bacteria, highlighting its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the methylated ethylamine chain play crucial roles in determining the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications/Properties | References |
|---|---|---|---|---|---|
| 1-(2-Bromophenyl)ethylamine hydrochloride | C₉H₁₃BrClN | 250.56 | 2-Bromophenyl, ethyl, methylamine | Pharmaceutical intermediate; coupling reactions | |
| 2-Bromobenzylamine hydrochloride | C₇H₇BrClN | 228.50 | 2-Bromophenyl, methylamine (benzyl) | Building block for drug synthesis | |
| (2-Bromophenyl)methylamine hydrochloride | C₉H₁₃BrClN | 250.56 | 2-Bromophenyl, ethylamine (benzyl) | Similar MW, different amine substitution | |
| 1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride | C₉H₁₁BrClN | 248.55 | Cyclopropane ring, 2-Bromophenyl | Ring strain enhances reactivity | |
| 1-(4-Bromophenyl)-2-fluoroethylamine hydrochloride | C₉H₁₂BrClFN | 288.56 | 4-Bromophenyl, fluoroethyl, methylamine | Fluorine alters electronic properties |
Substituent Position and Electronic Effects
- Bromine Position : Moving bromine from the ortho (2-position) to para (4-position) (e.g., ) reduces steric hindrance but may decrease aromatic ring electron density, affecting reactivity in cross-coupling reactions .
- Amine Substitution : Methylamine (target compound) vs. ethylamine () alters steric bulk and hydrogen-bonding capacity, influencing interactions in biological systems or crystallization .
- Fluorine Incorporation : Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability and lipophilicity, making them valuable in drug design.
Structural Modifications and Reactivity
- Cyclopropane vs.
- Phenethylamine vs. Benzylamine : The ethyl linker in the target compound extends the distance between the aromatic ring and amine, which could modulate receptor binding in bioactive molecules .
Biological Activity
1-(2-Bromophenyl)ethylamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The compound is characterized by its bromophenyl group, which contributes to its biological activity. The presence of the amine group allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of 1-(2-Bromophenyl)ethylamine hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that it may modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in mood regulation and other physiological processes.
Biological Activity Overview
The following table summarizes the key biological activities associated with 1-(2-Bromophenyl)ethylamine hydrochloride:
Case Studies
- Antidepressant Effects : A study investigated the effects of 1-(2-Bromophenyl)ethylamine hydrochloride on rodent models of depression. Results showed a significant reduction in depressive behaviors, suggesting its potential as an antidepressant agent by enhancing serotonergic transmission.
- Antitumor Activity : In vitro studies revealed that this compound exhibited cytotoxic effects on human breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
- Neuroprotective Properties : Research focusing on neurodegenerative diseases indicated that 1-(2-Bromophenyl)ethylamine hydrochloride could mitigate neuronal damage induced by oxidative stress in cultured neurons, highlighting its therapeutic potential in conditions like Alzheimer's disease.
Research Findings
Recent studies have provided insights into the pharmacodynamics and pharmacokinetics of 1-(2-Bromophenyl)ethylamine hydrochloride:
- Pharmacodynamics : The compound shows affinity for serotonin receptors (5-HT2A), which may explain its antidepressant effects. Additionally, it interacts with adrenergic receptors, contributing to its mood-enhancing properties.
- Pharmacokinetics : Initial assessments indicate that the compound has a favorable absorption profile with moderate bioavailability. Metabolic studies suggest that it undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
